![molecular formula C17H18N2O5S B2923396 N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 895456-45-8](/img/structure/B2923396.png)
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on benzothiazole and furan derivatives often centers on their synthesis and chemical reactivity. For example, Aleksandrov and colleagues (2017) describe the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a coupling reaction, followed by its conversion to a thioamide and subsequent oxidation to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was further subjected to electrophilic substitution reactions, showcasing the versatility of furan and benzothiazole derivatives in organic synthesis (Aleksandrov et al., 2017).
Biological Activities and Potential Applications
The exploration of benzothiazole derivatives in the development of new therapeutic agents is a significant area of research. For instance, compounds featuring the benzothiazole moiety have been investigated for their anticancer properties. Zhang and colleagues (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidermal growth factor receptor (EGFR) inhibitors, demonstrating potent anticancer activities against several cancer cell lines. This suggests the potential utility of benzothiazole and furan derivatives in cancer therapy (Zhang et al., 2017).
Antioxidant and Anticancer Properties
Further research into the antioxidant and anticancer properties of benzothiazole and furan derivatives reveals their promise in medicinal chemistry. El-Sawy and colleagues (2013) synthesized a series of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, evaluating them for DPPH radical-scavenging and antiproliferative activities. Some compounds exhibited moderate to significant activities, indicating their potential as leads for developing new anticancer agents (El-Sawy et al., 2013).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the compound’s structure, it may influence a variety of pathways, particularly those involving aromatic compounds
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and permeability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of effects, particularly on cells or systems that interact with aromatic compounds .
Action Environment
Environmental factors likely influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability .
properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-21-8-6-19-11-9-13(22-2)14(23-3)10-15(11)25-17(19)18-16(20)12-5-4-7-24-12/h4-5,7,9-10H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIGOQWHVHLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide |
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